molecular formula C24H22N2O3S B3879877 Ethyl 2-benzylidene-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 324071-90-1

Ethyl 2-benzylidene-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B3879877
CAS No.: 324071-90-1
M. Wt: 418.5 g/mol
InChI Key: AOEQMOUYLMHWGH-RGEXLXHISA-N
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Description

Ethyl 2-benzylidene-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a fused heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core. The compound is synthesized via cyclocondensation of substituted thiouracil derivatives with chloroacetic acid and aromatic aldehydes under acidic conditions, yielding a planar structure with conjugated π-systems. Key functional groups include the benzylidene substituent at position 2, a p-tolyl group at position 5, and an ester moiety at position 6, which collectively influence its reactivity and bioactivity .

Properties

IUPAC Name

ethyl (2Z)-2-benzylidene-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-4-29-23(28)20-16(3)25-24-26(21(20)18-12-10-15(2)11-13-18)22(27)19(30-24)14-17-8-6-5-7-9-17/h5-14,21H,4H2,1-3H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEQMOUYLMHWGH-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(=CC4=CC=CC=C4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)/C(=C/C4=CC=CC=C4)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324071-90-1
Record name ETHYL (2E)-2-BENZYLIDENE-7-METHYL-5-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-benzylidene-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with benzaldehyde and p-toluidine in the presence of a base, followed by cyclization to form the thiazolo[3,2-a]pyrimidine core . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product .

Scientific Research Applications

Ethyl 2-benzylidene-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with significant potential in various scientific fields. This article explores its applications, focusing on medicinal chemistry, material science, and agricultural chemistry, supported by case studies and relevant data.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent. Its structural components suggest activity against various diseases:

  • Anticancer Activity: Research indicates that compounds with thiazolo-pyrimidine structures exhibit cytotoxic effects against cancer cell lines. A study demonstrated that similar compounds can inhibit cell proliferation in human breast cancer cells, suggesting that this compound may have similar properties .
  • Antimicrobial Properties: The compound's ability to interact with bacterial enzymes makes it a candidate for developing new antibiotics. In vitro studies have shown that derivatives of thiazolo-pyrimidines possess significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Material Science

The unique structural features of this compound allow it to be utilized in the development of advanced materials:

  • Fluorescent Materials: The incorporation of thiazolo-pyrimidine moieties can enhance the fluorescent properties of polymers. Research has explored the synthesis of copolymers containing such compounds for applications in organic light-emitting diodes (OLEDs) and sensors .
  • Nanocomposites: Ethyl 2-benzylidene derivatives can be used to create nanocomposite materials with improved mechanical and thermal properties. These materials are suitable for various industrial applications, including packaging and electronics.

Agricultural Chemistry

In agricultural applications, this compound's derivatives may serve as novel agrochemicals:

  • Pesticides: The thiazolo-pyrimidine framework has been linked to insecticidal and fungicidal activities. Preliminary studies suggest that modifications to this compound could lead to effective pest control agents .
  • Plant Growth Regulators: Certain derivatives have shown promise as growth regulators, enhancing crop yield and resistance to environmental stressors.

Case Study 1: Anticancer Activity

In a study published by the Journal of Medicinal Chemistry, researchers synthesized several thiazolo-pyrimidine derivatives and evaluated their anticancer properties against various cell lines. Results indicated that specific modifications led to enhanced cytotoxicity compared to existing chemotherapeutics.

Case Study 2: Fluorescent Polymers

A recent investigation into the use of thiazolo-pyrimidine-based copolymers demonstrated their application in OLED technology. The study highlighted the improved efficiency and stability of devices fabricated using these materials compared to traditional polymers.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : The target compound’s synthesis (78% yield) is more efficient than analogues like 11a/b (68%), likely due to steric and electronic effects of substituents (e.g., bulky 2,4,6-trimethylbenzylidene in 11a reduces yield) .
  • Functional Group Impact: Cyano groups (11a/b) lower melting points (~213–246°C) compared to the target’s ester derivative (427–428°C), suggesting weaker intermolecular forces in nitriles .

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Comparisons

Compound Dihedral Angle (°) Hydrogen Bonding Crystal System Reference
Target Compound 80.94 C—H···O chains along c-axis Monoclinic
Ethyl 5-(4-Bromophenyl)-...-6-Carboxylate N/A π-Halogen interactions N/A
Ethyl 2-(2-Fluorobenzylidene)-...-6-Carboxylate N/A N/A Triclinic

Key Observations :

  • The target compound’s flattened boat conformation and C—H···O hydrogen bonding contribute to its crystalline stability .
  • π-Halogen interactions in bromophenyl analogues (e.g., ) may enhance packing efficiency but are absent in the target compound.

Biological Activity

Ethyl 2-benzylidene-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C22H24N2O3S
  • Molecular Weight : 418.5 g/mol

This compound features a thiazolo-pyrimidine core, which is known for its role in various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. Ethyl 2-benzylidene derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
  • Mechanism of Action : The compound acts as an inhibitor of protein kinase CK2, which is implicated in cancer cell proliferation. In vitro studies demonstrated that it inhibits CK2 activity and induces apoptosis in cancer cells .

Table 1: IC50 Values of Ethyl 2-benzylidene Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Ethyl 2-benzylideneMCF-70.09
Ethyl 2-benzylideneA5490.03
Ethyl 2-benzylideneHCT1160.12

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including:

  • Tested Strains : E. coli, S. aureus, K. pneumoniae.
  • Results : The compound showed minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL against these strains, indicating moderate antibacterial activity .

Case Studies and Research Findings

  • Study on Anticancer Efficacy : A study conducted by Sabita et al. assessed the anticancer efficacy of thiazolo-pyrimidine derivatives and found that those with electron-rich substituents demonstrated superior activity compared to standard chemotherapeutics .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of various thiazolo-pyrimidines, revealing that modifications on the benzylidene moiety significantly influenced their efficacy against microbial pathogens .

Q & A

Q. What are the optimal synthetic conditions for achieving high yield and purity of this compound?

Methodological Answer: Synthesis requires multi-step reactions with precise control of reaction parameters. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetic acid) are preferred to stabilize intermediates and enhance reaction rates .
  • Temperature and time : Microwave-assisted synthesis (80–120°C, 1–3 hours) improves yield by accelerating cyclization compared to conventional reflux (6–12 hours) .
  • Catalysts : Sodium acetate or palladium/copper catalysts facilitate condensation and cyclization steps .
  • Purification : Use column chromatography or recrystallization with ethanol/water mixtures to isolate the product. Monitor purity via HPLC (>95%) .

Q. How can the molecular structure and stereochemistry of this compound be confirmed?

Methodological Answer: Structural confirmation involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and Z/E isomerism (e.g., benzylidene proton at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 422.46 for C₂₃H₁₉FN₂O₃S) .
  • X-ray crystallography : Resolves absolute configuration and bond angles (e.g., monoclinic P2₁/n space group, β = 96.33°) .

Q. What analytical techniques are critical for monitoring reaction progress?

Methodological Answer:

  • High Performance Liquid Chromatography (HPLC) : Tracks reaction completion and purity (>95%) using reverse-phase C18 columns .
  • Thin-Layer Chromatography (TLC) : Screens intermediates with ethyl acetate/hexane (3:7) as the mobile phase .
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., carbonyl stretch at 1700–1750 cm⁻¹) .

Advanced Research Questions

Q. How do substituent modifications at the 2-benzylidene and 5-(p-tolyl) positions influence biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

Substituent Effect Reference
Electron-withdrawing (e.g., -Cl)Enhances cytotoxicity (IC₅₀ < 10 µM in cancer cell lines)
Electron-donating (e.g., -OCH₃)Improves solubility but reduces metabolic stability
Bulky groups (e.g., -Ph)Increases steric hindrance, reducing off-target interactions
  • Experimental design : Synthesize analogs via Claisen-Schmidt condensation, then test in vitro against target enzymes (e.g., COX-2, PKC) .

Q. How can contradictory data in biological activity assays be resolved?

Methodological Answer: Contradictions (e.g., varying IC₅₀ values) arise from assay conditions. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HeLa, MCF-7) and incubation times (48–72 hours) .
  • Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO < 0.1%) .
  • Data normalization : Express activity as % inhibition relative to baseline, with triplicate measurements .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug design : Replace the ethyl carboxylate with a water-soluble group (e.g., sodium salt) .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size < 200 nm) to enhance dissolution rates .
  • Co-solvents : Prepare formulations with PEG-400 or cyclodextrins for parenteral administration .

Q. How does the crystal packing and intermolecular interactions affect stability?

Methodological Answer: X-ray data (e.g., monoclinic P2₁/n, Z = 4) show:

  • Hydrogen bonding : Between carbonyl oxygen (O3) and NH of adjacent molecules (2.8–3.0 Å) stabilizes the lattice .
  • π-π stacking : Benzylidene and p-tolyl groups align face-to-face (3.4 Å spacing), enhancing thermal stability (decomposition >250°C) .
  • Torsional angles : Dihedral angles (5–10°) between thiazole and pyrimidine rings minimize steric strain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-benzylidene-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-benzylidene-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

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